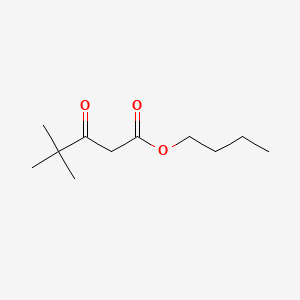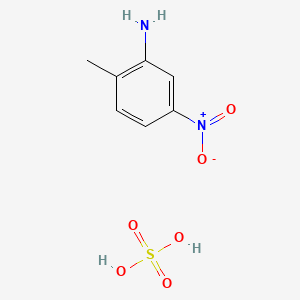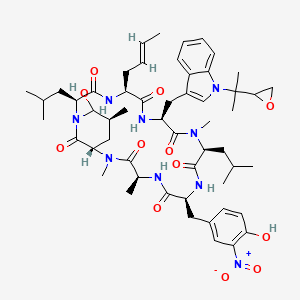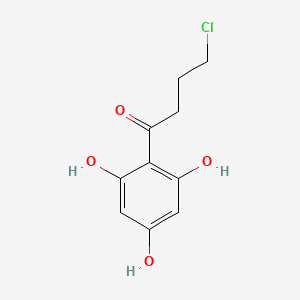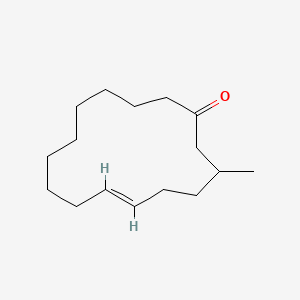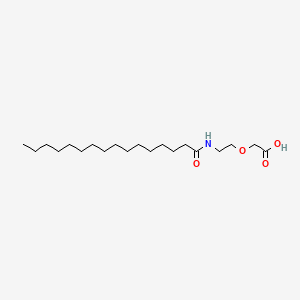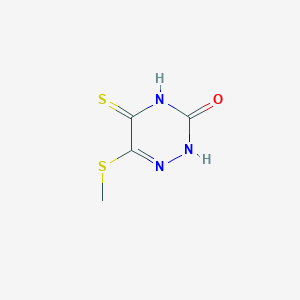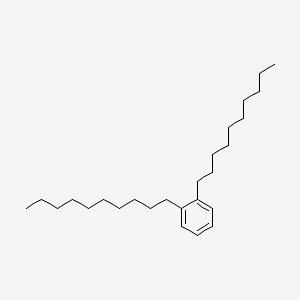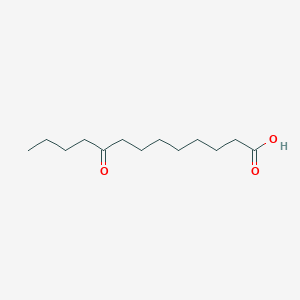
9-Oxotridecanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Oxotridecanoic acid is an organic compound with the molecular formula C13H24O3 It is a long-chain fatty acid with a keto group at the ninth carbon position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 9-Oxotridecanoic acid can be synthesized through several methods. One common approach involves the oxidation of tridecanoic acid using strong oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically requires controlled conditions, including specific temperatures and pH levels, to ensure the selective oxidation of the desired carbon atom.
Industrial Production Methods: In industrial settings, this compound can be produced through the microbial fermentation of specific strains of bacteria, such as Bacillus species. The fermentation process involves the cultivation of bacteria in a nutrient-rich medium, followed by the extraction and purification of the compound using techniques like column chromatography and liquid-liquid extraction.
Análisis De Reacciones Químicas
Types of Reactions: 9-Oxotridecanoic acid undergoes various chemical reactions, including:
Oxidation: The keto group can be further oxidized to form carboxylic acids.
Reduction: The keto group can be reduced to form hydroxyl groups, resulting in the formation of hydroxytridecanoic acid.
Substitution: The hydrogen atoms on the carbon chain can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenation reagents like bromine or chlorine, often in the presence of a catalyst.
Major Products:
Oxidation: Formation of tridecanoic acid derivatives.
Reduction: Formation of hydroxytridecanoic acid.
Substitution: Formation of halogenated or alkylated tridecanoic acid derivatives.
Aplicaciones Científicas De Investigación
9-Oxotridecanoic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its role in metabolic pathways and as a potential biomarker for certain diseases.
Medicine: Investigated for its antimicrobial properties and potential use in developing new antibiotics.
Industry: Utilized in the production of biodegradable polymers and as an additive in lubricants and surfactants.
Mecanismo De Acción
The mechanism of action of 9-Oxotridecanoic acid involves its interaction with various molecular targets and pathways. The keto group allows it to participate in redox reactions, influencing cellular processes such as energy metabolism and signal transduction. Additionally, its long carbon chain enables it to integrate into lipid membranes, affecting membrane fluidity and function.
Comparación Con Compuestos Similares
Tridecanoic acid: A saturated fatty acid with a similar carbon chain length but lacking the keto group.
3-Oxotridecanoic acid: Another keto fatty acid with the keto group at the third carbon position.
9-Oxo-octadecanoic acid: A longer-chain fatty acid with a keto group at the ninth carbon position.
Uniqueness: 9-Oxotridecanoic acid is unique due to its specific keto group position, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. This uniqueness makes it valuable for targeted applications in research and industry.
Propiedades
Número CAS |
92155-74-3 |
|---|---|
Fórmula molecular |
C13H24O3 |
Peso molecular |
228.33 g/mol |
Nombre IUPAC |
9-oxotridecanoic acid |
InChI |
InChI=1S/C13H24O3/c1-2-3-9-12(14)10-7-5-4-6-8-11-13(15)16/h2-11H2,1H3,(H,15,16) |
Clave InChI |
YDGJZJKVGDWBGY-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(=O)CCCCCCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![alpha-Allylbenzo[B]thiophene-3-propionic acid](/img/structure/B15175966.png)
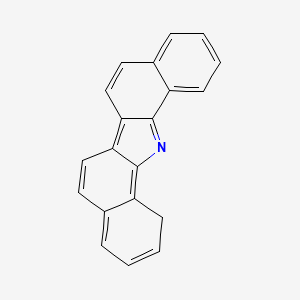
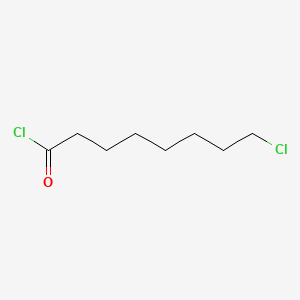
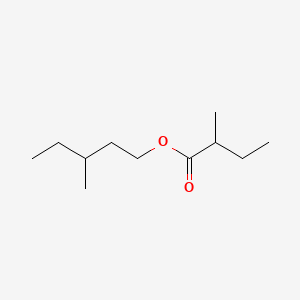
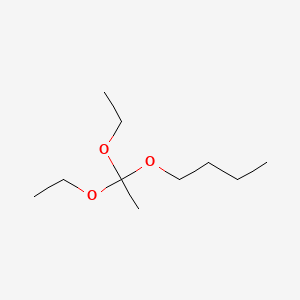
![[(2R,5S)-5-ethyl-2-methyloctyl]benzene](/img/structure/B15175992.png)
